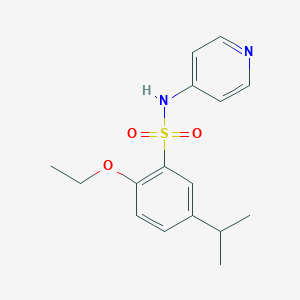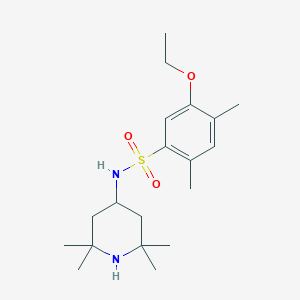
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 and the downregulation of anti-apoptotic proteins such as Bcl-2. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase and inhibit the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1) in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be assessed by various analytical techniques. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo need to be further investigated.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide derivatives with improved efficacy and safety profiles could also be explored. Finally, the development of novel drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide could enhance its therapeutic potential.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide is a promising chemical compound that exhibits various biological activities and has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the final product. The purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide can be assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide has been reported to have antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H14ClNO5S |
分子量 |
355.8 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-14-7-11(3-4-12(14)16)23(18,19)17-8-10-2-5-13-15(6-10)22-9-21-13/h2-7,17H,8-9H2,1H3 |
InChI 键 |
RYNSGHOJLPJILT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)




